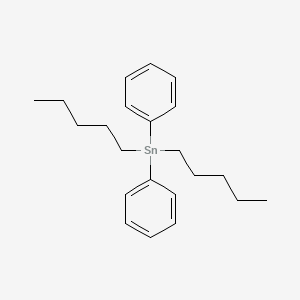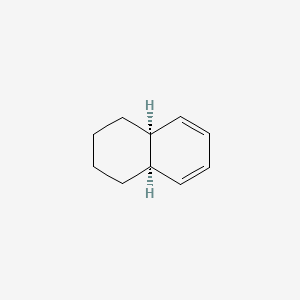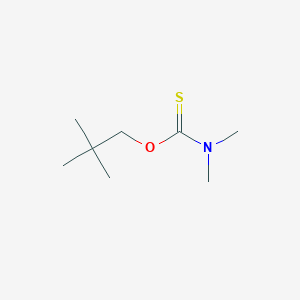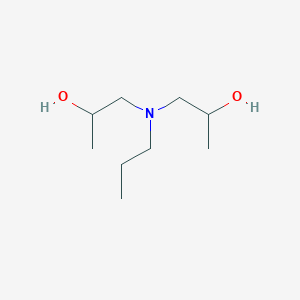
Propane, 1-(bis-2-hydroxypropyl)amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL is a chemical compound with the molecular formula C9H21NO2. It is a tertiary amine with a hydroxyl group, making it a versatile compound in various chemical reactions and applications. This compound is known for its use as a catalyst in polyurethane foam production due to its low odor and high reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL typically involves the reaction of propylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Propylamine and propylene oxide.
Conditions: The reaction is usually conducted at elevated temperatures and pressures to facilitate the reaction.
Catalysts: Acid or base catalysts can be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of 1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a constant supply of reactants and continuous removal of products.
Temperature and Pressure Control: Maintaining optimal temperature and pressure is crucial for maximizing yield and purity.
Purification: The final product is purified using distillation or crystallization techniques to remove any impurities.
化学反応の分析
Types of Reactions
1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, particularly in the production of polyurethane foams.
Biology: Investigated for its potential use in biochemical assays and as a reagent in protein modification.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Widely used in the production of polyurethane foams, coatings, and adhesives due to its high reactivity and low odor.
作用機序
The mechanism of action of 1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL involves its interaction with various molecular targets and pathways. The hydroxyl group and tertiary amine functionality allow it to participate in hydrogen bonding and nucleophilic substitution reactions. These interactions facilitate its role as a catalyst in polyurethane foam production by promoting the formation of urethane linkages.
類似化合物との比較
Similar Compounds
Diisopropanolamine: Similar in structure but with two isopropanol groups instead of one propyl and one hydroxypropyl group.
N,N-Dimethylaminoethanol: Contains a dimethylamino group and an ethanol group, differing in the alkyl chain length and substitution pattern.
Triethanolamine: Contains three ethanol groups, making it more hydrophilic compared to 1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL.
Uniqueness
1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL is unique due to its specific combination of a propyl group and a hydroxypropyl group attached to a tertiary amine. This structure provides a balance of hydrophilic and hydrophobic properties, making it highly effective as a catalyst in polyurethane foam production. Its low odor and high reactivity further distinguish it from similar compounds.
特性
CAS番号 |
20919-81-7 |
|---|---|
分子式 |
C9H21NO2 |
分子量 |
175.27 g/mol |
IUPAC名 |
1-[2-hydroxypropyl(propyl)amino]propan-2-ol |
InChI |
InChI=1S/C9H21NO2/c1-4-5-10(6-8(2)11)7-9(3)12/h8-9,11-12H,4-7H2,1-3H3 |
InChIキー |
VSUZYIMAWHNPOP-UHFFFAOYSA-N |
正規SMILES |
CCCN(CC(C)O)CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)



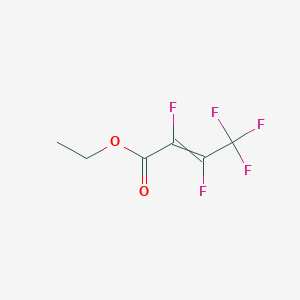
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)
